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molecular formula C12H11ClN4 B8573505 4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 91895-41-9

4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B8573505
M. Wt: 246.69 g/mol
InChI Key: KMCZVKGYKURMFP-UHFFFAOYSA-N
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Patent
US04547501

Procedure details

2-Chloro-3-hydrazinoquinoxaline (3.0 g., 0.015 mole), the product of Example 1, was stirred with triethyl orthobutyrate (27 ml.) at 100° C. for 2 hours. The mixture was cooled to room temperature, and the precipitate was collected by filtration and washed with cyclohexane. The crude solid was taken up in chloroform and filtered to remove insoluble material. The chloroform solution was concentrated in vacuo to give a solid which was recrystallized from chloroform to give 1.96 g. (53% yield) of 4-chloro-1-n-propyl-[1,2,4]triazolo[4,3-a]quinoxaline, m.p. 173°-175° C. Mass spectrum: m/e, 246 (P).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([NH:12][NH2:13])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[C:14](OCC)(OCC)(OCC)[CH2:15][CH2:16][CH3:17]>>[Cl:1][C:2]1[C:11]2[N:10]([C:14]([CH2:15][CH2:16][CH3:17])=[N:13][N:12]=2)[C:9]2[C:4]([N:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1NN
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
27 mL
Type
reactant
Smiles
C(CCC)(OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cyclohexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
The chloroform solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from chloroform
CUSTOM
Type
CUSTOM
Details
to give 1.96 g

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C3=CC=CC=C3N1)C(=NN2)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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